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molecular formula C12H9FO B1329295 1-Fluoro-4-phenoxybenzene CAS No. 330-84-7

1-Fluoro-4-phenoxybenzene

Cat. No. B1329295
M. Wt: 188.2 g/mol
InChI Key: AODSTUBSNYVSSL-UHFFFAOYSA-N
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Patent
US07858619B2

Procedure details

16.1 g (0.138 mol) of chlorosulfonic acid are slowly added dropwise to a solution of 13.05 g of 4-fluorophenoxybenzene (0.069 mol) cooled to 0° C. After the addition is complete, the mixture is stirred at room temperature for a further 4 hours. For work up, 50 ml of dichloromethane are added, and the mixture is washed once with H2O. The aqueous phase is separated off and extracted twice more with 50 ml of dichloromethane each time. The combined organic phases are dried with MgSO4 and concentrated, resulting in the title compound as a colorless solid. Yield: 11.03 g; 60%.
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
13.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[F:6][C:7]1[CH:19]=[CH:18][C:10]([O:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:9][CH:8]=1>ClCCl>[F:6][C:7]1[CH:19]=[CH:18][C:10]([O:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[S:2]([Cl:1])(=[O:5])=[O:3])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
16.1 g
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
13.05 g
Type
reactant
Smiles
FC1=CC=C(OC2=CC=CC=C2)C=C1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for a further 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
WASH
Type
WASH
Details
the mixture is washed once with H2O
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated off
EXTRACTION
Type
EXTRACTION
Details
extracted twice more with 50 ml of dichloromethane each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=CC=C(OC2=C(C=CC=C2)S(=O)(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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